molecular formula C29H28FNO3S B4307139 N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No. B4307139
M. Wt: 489.6 g/mol
InChI Key: IPIYTOCDHYWPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, also known as FTOH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FTOH belongs to the class of anthracene derivatives and has been found to possess anti-inflammatory and analgesic properties.

Mechanism of Action

N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide also activates the Nrf2-ARE pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide also inhibits the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. In addition, N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to activate the Nrf2-ARE pathway, which leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is its ability to selectively target inflammatory pathways without causing significant toxicity to normal cells. N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental setups.

Future Directions

There are several potential future directions for the research on N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide. One area of interest is the development of N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide-based therapeutics for the treatment of chronic pain and inflammatory diseases. Another potential application of N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is in cancer therapy, where it could be used as an adjunct to traditional chemotherapy. Further studies are also needed to elucidate the precise mechanism of action of N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide and to optimize its pharmacokinetic properties for clinical use.

Scientific Research Applications

N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain and inflammatory diseases. N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(4-fluorophenyl)-1-octylsulfanyl-9,10-dioxoanthracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FNO3S/c1-2-3-4-5-6-9-18-35-28-24(29(34)31-20-14-12-19(30)13-15-20)17-16-23-25(28)27(33)22-11-8-7-10-21(22)26(23)32/h7-8,10-17H,2-6,9,18H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIYTOCDHYWPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-1-(octylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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